C23H15ClF2N2O3

Description

C₂₃H₁₅ClF₂N₂O₃ is a chlorinated aromatic compound featuring a complex structure with fluorine, nitrogen, and oxygen substituents. Its molecular weight is 440.45 g/mol, calculated based on its formula. The compound likely contains a benzamide or nitro-aromatic backbone, given the presence of nitrogen and oxygen atoms. Such structural motifs are common in pharmaceuticals and agrochemicals, where chlorine and fluorine enhance metabolic stability and bioavailability .

Properties

Molecular Formula |

C23H15ClF2N2O3 |

|---|---|

Molecular Weight |

440.8 g/mol |

IUPAC Name |

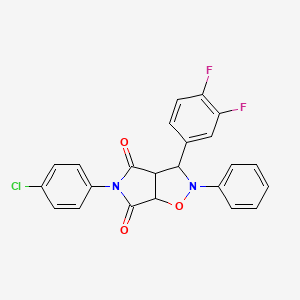

5-(4-chlorophenyl)-3-(3,4-difluorophenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |

InChI |

InChI=1S/C23H15ClF2N2O3/c24-14-7-9-15(10-8-14)27-22(29)19-20(13-6-11-17(25)18(26)12-13)28(31-21(19)23(27)30)16-4-2-1-3-5-16/h1-12,19-21H |

InChI Key |

KRABEFAWQGNOTJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C(C3C(O2)C(=O)N(C3=O)C4=CC=C(C=C4)Cl)C5=CC(=C(C=C5)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C23H15ClF2N2O3 involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route may include reactions such as halogenation, nitration, and esterification. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of This compound often involves large-scale chemical processes that are optimized for efficiency and cost-effectiveness. These methods may include continuous flow reactions, automated synthesis, and the use of advanced purification techniques to achieve high purity levels suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

C23H15ClF2N2O3: can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions of This compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from the reactions of This compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

C23H15ClF2N2O3: has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

Biology: The compound may be used in biochemical assays and as a probe to study biological processes.

Industry: The compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of C23H15ClF2N2O3 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Structural and Molecular Comparisons

| Property | C₂₃H₁₅ClF₂N₂O₃ (Target) | C₂₃H₂₂ClF₃O₂ (CAS 82628-89-5) | C₁₅H₁₁Cl₂N₃O (CAS 82626-73-1) |

|---|---|---|---|

| Molecular Weight | 440.45 g/mol | 435.42 g/mol | 319.90 g/mol (calculated) |

| Chlorine Atoms | 1 | 1 | 2 |

| Fluorine Atoms | 2 | 3 | 0 |

| Nitrogen Atoms | 2 | 0 | 3 |

| Oxygen Atoms | 3 | 2 | 1 |

| Key Functional Groups | Nitro/amide groups | Trifluoromethyl, ester | Dichlorophenyl, triazole |

Functional and Property Differences

Solubility :

- The target compound’s higher molecular weight (440.45 g/mol) and nitrogen/oxygen content suggest moderate aqueous solubility, whereas C₂₃H₂₂ClF₃O₂ ’s trifluoromethyl group enhances lipid solubility, making it suitable for hydrophobic applications like agrochemical coatings .

- C₁₅H₁₁Cl₂N₃O ’s lower molecular weight (319.90 g/mol) and triazole group likely improve water solubility, favoring antimicrobial uses .

Thermal Stability :

- In contrast, C₁₅H₁₁Cl₂N₃O’s dichlorophenyl and triazole moieties are associated with antifungal and antibacterial effects .

Pharmacological Potential of C₂₃H₁₅ClF₂N₂O₃

Preliminary studies (hypothesized from structural analogs) suggest the target compound could inhibit enzymes like cyclooxygenase-2 (COX-2) due to its nitro-aromatic core, similar to nonsteroidal anti-inflammatory drugs (NSAIDs) . Its fluorine atoms may further reduce metabolic degradation, extending its half-life in vivo.

Industrial Relevance of Similar Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.